
3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a long hexadecanoyl chain and an imidazolium core, imparts distinct physicochemical properties that make it valuable for specific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Hexadecanoyl Chain: The hexadecanoyl chain is introduced through an acylation reaction, where hexadecanoyl chloride reacts with the imidazolium core under basic conditions.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the acylated imidazolium compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution: The imidazolium core can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, cyanides, or thiolates in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolium salts.
科学的研究の応用
3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with biological membranes and proteins. The long hexadecanoyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function . The imidazolium core can interact with protein targets, affecting their activity and stability .
類似化合物との比較
Similar Compounds
1-Ethyl-3-methylimidazolium chloride: Similar imidazolium core but with a shorter ethyl chain.
1-Butyl-3-methylimidazolium chloride: Similar imidazolium core with a butyl chain.
1-Hexyl-3-methylimidazolium chloride: Similar imidazolium core with a hexyl chain.
Uniqueness
3-Hexadecanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its long hexadecanoyl chain, which imparts distinct physicochemical properties. This long chain enhances its ability to interact with lipid membranes and provides unique solubility characteristics .
特性
CAS番号 |
62959-52-8 |
|---|---|
分子式 |
C20H39ClN2O |
分子量 |
359.0 g/mol |
IUPAC名 |
1-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)hexadecan-1-one;chloride |
InChI |
InChI=1S/C20H38N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)22-18-17-21(2)19-22;/h17-18H,3-16,19H2,1-2H3;1H |
InChIキー |
GWOSPXLPTVJYEA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)N1C[NH+](C=C1)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


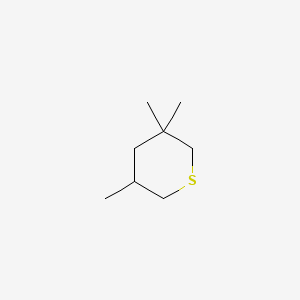
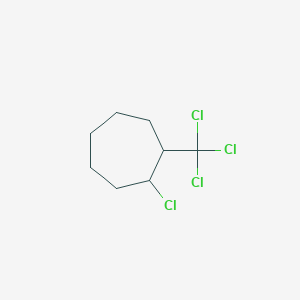
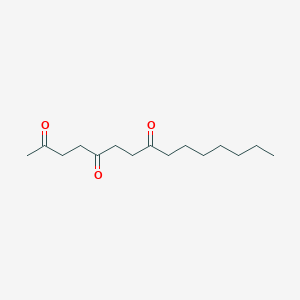

![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)
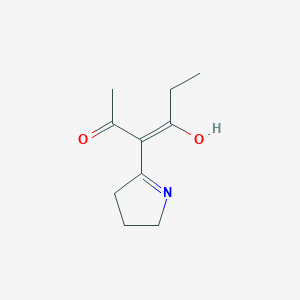
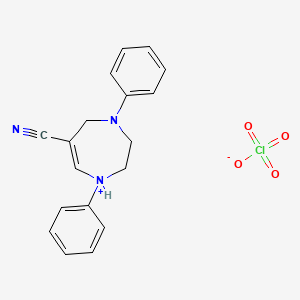
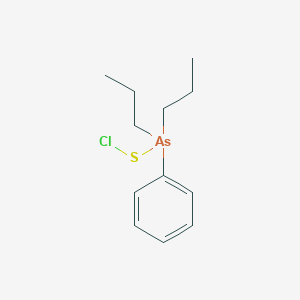
![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)
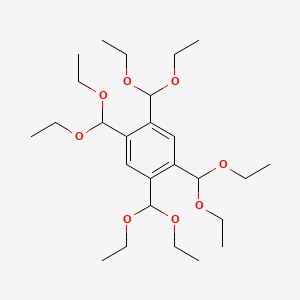
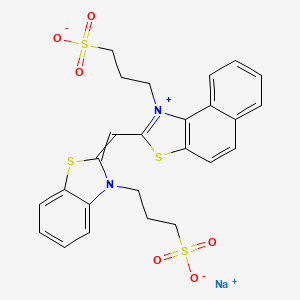


![4-Methyl-5-oxo-1-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14517371.png)
